molecular formula C26H23FN2O4S B2985608 2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 866729-65-9

2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No. B2985608
CAS RN: 866729-65-9
M. Wt: 478.54
InChI Key: CPELPLUELABPAW-UHFFFAOYSA-N
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Description

The compound “2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide” has a molecular formula of C26H23FN2O4S . It has an average mass of 478.535 Da and a monoisotopic mass of 478.136261 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its molecular formula C26H23FN2O4S . It contains multiple functional groups, including an ethyl group, a fluorophenyl group, a sulfonyl group, a quinolinyl group, and an acetamide group .

Scientific Research Applications

Metabolism and Disposition

  • The study on Almorexant , a dual orexin receptor antagonist, highlights the extensive metabolism and excretion pathways of such compounds, providing insights into their disposition and potential applications in sleep disorder treatments (Dingemanse et al., 2013).
  • SB-649868 , another orexin receptor antagonist, showcases the metabolism leading to various metabolites, emphasizing the oxidative processes and excretion via feces, which can inform drug development processes for insomnia treatments (Renzulli et al., 2011).

Pharmacokinetics and Human Exposure

  • A study exploring acetaminophen metabolism revealed the formation of various metabolites through processes like glucuronidation and sulfation, which are crucial for understanding the biotransformation of similar compounds in humans (Mrochek et al., 1974).
  • Research on perfluoroalkyl substances (PFASs) in indoor and outdoor environments assesses human exposure to these chemicals, highlighting the importance of evaluating environmental contaminants and their impact on human health (Shoeib et al., 2005).

Environmental and Health Implications

  • An investigation into perfluorinated compounds within indoor air revealed significant exposure levels, underlining the environmental persistence and potential health implications of such compounds, which could be relevant for understanding the environmental behavior of similar chemical structures (Langer et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources. It’s possible that this compound could have various applications, including in drug discovery.

Safety and Hazards

While specific safety and hazard information for this compound is not available in the resources I found, it’s important to handle all chemical compounds with care. Proper safety equipment should be used and standard safety protocols followed when handling this compound .

properties

IUPAC Name

2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O4S/c1-3-18-7-12-23-22(14-18)26(31)24(34(32,33)21-10-8-19(27)9-11-21)15-29(23)16-25(30)28-20-6-4-5-17(2)13-20/h4-15H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPELPLUELABPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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